Cas no 2228291-00-5 (3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2228291-00-5
- EN300-1795630
- 3-(2-hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
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- Inchi: 1S/C13H16O3/c1-7-4-5-8(9(14)6-7)10-11(12(15)16)13(10,2)3/h4-6,10-11,14H,1-3H3,(H,15,16)
- InChI Key: UHSFFTXHPSDDBA-UHFFFAOYSA-N
- SMILES: OC(C1C(C2C=CC(C)=CC=2O)C1(C)C)=O
Computed Properties
- Exact Mass: 220.109944368g/mol
- Monoisotopic Mass: 220.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 57.5Ų
3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1795630-0.05g |
3-(2-hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228291-00-5 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1795630-0.1g |
3-(2-hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228291-00-5 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1795630-0.25g |
3-(2-hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228291-00-5 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1795630-0.5g |
3-(2-hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228291-00-5 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1795630-1.0g |
3-(2-hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228291-00-5 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1795630-2.5g |
3-(2-hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228291-00-5 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1795630-5.0g |
3-(2-hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228291-00-5 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1795630-10.0g |
3-(2-hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228291-00-5 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1795630-1g |
3-(2-hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228291-00-5 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1795630-5g |
3-(2-hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228291-00-5 | 5g |
$3520.0 | 2023-09-19 |
3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Introduction to 3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228291-00-5)
3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, identified by the chemical compound code CAS No. 2228291-00-5, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of structurally unique molecules characterized by a cyclopropane ring fused with an aromatic phenyl group, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylic acid functional groups further enhances its reactivity, making it a versatile intermediate in synthetic chemistry.
The structure of 3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid features a cyclopropane moiety attached to a phenyl ring substituted at the 2-position with a hydroxyl group and at the 4-position with a methyl group. This arrangement creates a rigid framework that influences its interactions with biological targets. The cyclopropane ring is known for its high strain energy, which can be exploited in drug design to enhance binding affinity or modulate metabolic stability. Meanwhile, the aromatic phenyl ring contributes to hydrophobic interactions and can serve as a scaffold for further derivatization.
Recent advancements in pharmaceutical research have highlighted the potential of this compound as a building block for novel therapeutic agents. The combination of the cyclopropane and phenyl groups offers a unique chemical profile that may be leveraged in the development of drugs targeting specific biological pathways. For instance, studies have suggested that such structures could interact with enzymes or receptors in ways that traditional drug molecules might not, potentially leading to improved efficacy or reduced side effects.
In particular, the hydroxyl and carboxylic acid functional groups in 3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid provide multiple sites for chemical modification. These groups can be used to attach other pharmacophores or to form salts and esters, which can influence solubility, bioavailability, and metabolic clearance. This flexibility makes the compound valuable for medicinal chemists seeking to optimize lead compounds for preclinical and clinical development.
Current research in this domain has focused on exploring the synthetic pathways for producing 3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid efficiently and in high yield. The synthesis of cyclopropanated aromatic compounds often presents challenges due to the sensitivity of the cyclopropane ring to harsh conditions. However, recent methodologies have demonstrated the feasibility of constructing such molecules under milder conditions using transition metal catalysis or photochemical activation. These innovations could streamline the production process and make it more scalable for industrial applications.
The biological activity of 3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid has also been a subject of intense investigation. Preliminary studies suggest that derivatives of this compound may exhibit properties relevant to areas such as anti-inflammatory, antioxidant, or even anticancer therapies. The rigid structure imposed by the cyclopropane ring could stabilize interactions with target proteins or enzymes, while the aromatic moiety provides additional binding opportunities. Further experimentation is needed to fully elucidate its pharmacological profile and potential therapeutic applications.
From an industrial perspective, the demand for specialized intermediates like 3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is growing as pharmaceutical companies seek novel starting materials for drug discovery programs. The ability to modify its structure allows for rapid diversification of chemical libraries, which is crucial for identifying hits during high-throughput screening processes. Moreover, its unique structural features may inspire new synthetic strategies that could be applied across multiple drug candidates.
The development of analytical techniques has also played a critical role in studying this compound. Methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming molecular structure and purity. These tools enable researchers to monitor reactions in real-time and optimize synthetic routes with precision. Additionally, computational modeling techniques are being employed to predict how different derivatives might behave biologically before experimental testing begins.
In conclusion,3-(2-Hydroxy-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228291-00-5) represents an exciting opportunity for innovation in pharmaceutical chemistry. Its unique structural attributes—combining a strained cyclopropane ring with an aromatic phenyl group—offer potential advantages in drug design and synthesis. As research continues to uncover new synthetic methods and biological activities associated with this compound,its significance is likely to grow within both academic research circles and industrial drug development pipelines.
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